molecular formula C19H25N3O2 B2916691 3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one CAS No. 2310157-08-3

3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2916691
CAS No.: 2310157-08-3
M. Wt: 327.428
InChI Key: FLYBGGZYHACTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

    Coupling with the methoxyphenyl group: This step might involve a Friedel-Crafts acylation or similar reaction to attach the methoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-[2-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one: Lacks the methyl group on the pyrazole ring.

    3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]propan-1-one: Different position of the pyrazole ring substitution.

Uniqueness

The presence of the 1-methyl-1H-pyrazol-5-yl group in 3-(4-methoxyphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one might confer unique properties such as increased binding affinity or specificity for certain targets, making it distinct from similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-17(12-13-20-21)18-5-3-4-14-22(18)19(23)11-8-15-6-9-16(24-2)10-7-15/h6-7,9-10,12-13,18H,3-5,8,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYBGGZYHACTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.